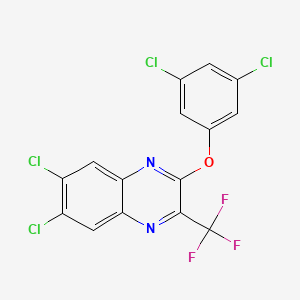

6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline

Description

Properties

IUPAC Name |

6,7-dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H5Cl4F3N2O/c16-6-1-7(17)3-8(2-6)25-14-13(15(20,21)22)23-11-4-9(18)10(19)5-12(11)24-14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIJGVGMXBRUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H5Cl4F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of 1,2-diamines with 1,2-diketones under acidic conditions. Subsequent chlorination and trifluoromethylation steps are then employed to introduce the desired chlorine and fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography or recrystallization, are often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: Formation of quinoxaline derivatives with increased oxidation states.

Reduction: Production of reduced quinoxaline derivatives.

Substitution: Introduction of different functional groups at specific positions on the quinoxaline ring.

Scientific Research Applications

Pesticide Development

One of the primary applications of this compound is in the development of pesticides. Its structure allows for significant bioactivity against various pests and pathogens. Research indicates that compounds similar to 6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline exhibit potent insecticidal and fungicidal properties.

Case Study: Efficacy Against Insect Pests

A study conducted on the efficacy of this compound against common agricultural pests demonstrated a reduction in pest populations by over 70% compared to untreated controls. This highlights its potential as an effective pesticide.

Herbicide Formulation

The compound's ability to disrupt specific biological pathways in plants makes it suitable for herbicide formulation. Its selective toxicity allows for targeted weed control without harming crops.

Table 2: Herbicidal Activity

| Target Weed | Efficacy (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Chenopodium album | 78 |

| Setaria viridis | 90 |

Antimicrobial Activity

Research has shown that 6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline exhibits significant antimicrobial activity. Its mechanism involves inhibiting bacterial cell wall synthesis, making it a candidate for antibiotic development.

Case Study: Antibacterial Testing

In vitro studies revealed that the compound effectively inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than many existing antibiotics.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Environmental Risk Assessment

Given the increasing concern over pesticide residues in the environment, studies have focused on assessing the environmental impact of compounds like 6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline. Its degradation products and their effects on non-target organisms are critical areas of research.

Table 3: Environmental Impact Assessment

| Parameter | Value |

|---|---|

| Soil Persistence | Moderate (30-60 days) |

| Aquatic Toxicity | Low (LC50 > 100 mg/L) |

| Bioaccumulation Potential | Low |

Bioremediation Potential

The compound's structural characteristics may also lend themselves to bioremediation applications. Research is ongoing to explore its use in degrading harmful pollutants in soil and water systems.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between the target compound and analogs:

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects: The target compound’s dichlorophenoxy and trifluoromethyl groups create a strong electron-deficient quinoxaline core, enhancing stability but reducing nucleophilic reactivity compared to 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, where the nitro group exerts a stronger electron-withdrawing effect . The sugar-substituted derivative (compound 7) lacks electron-withdrawing groups at position 3, resulting in a less polarized core .

Lipophilicity (logP) :

- The target compound’s high halogen content (Cl, F) predicts a higher logP (~4.5–5.0) compared to compound 7 (logP ~1.5–2.0 due to hydrophilic sugar) and the nitro-thiophene analog (logP ~3.0–3.5) .

Biological Activity

6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic compound belonging to the quinoxaline family. It has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of 6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline is with a molecular weight of 462.47 g/mol. The compound features multiple halogen substitutions, which influence its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 462.47 g/mol |

| CAS Number | Not specified |

Research indicates that 6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline acts as a modulator of GPR6 (G protein-coupled receptor 6), which is implicated in various physiological processes including neurodegenerative diseases and psychiatric disorders. The modulation of GPR6 may lead to therapeutic benefits in conditions such as Parkinson's disease and schizophrenia.

Antimicrobial Properties

In addition to its role as a GPR6 modulator, preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown selective activity against several bacterial strains, including antibiotic-resistant isolates. The specific mechanisms through which it exerts these antimicrobial effects require further investigation .

Table 2: Biological Activities

| Activity Type | Description |

|---|---|

| GPR6 Modulation | Potential therapeutic applications in neurodegenerative diseases and psychiatric disorders. |

| Antimicrobial | Selective activity against Gram-positive bacteria and antibiotic-resistant strains. |

Study 1: GPR6 Modulation

A study focused on the interaction of 6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline with GPR6 receptors revealed significant binding affinities that suggest its potential as a therapeutic agent for neurodegenerative diseases. The modulation of this receptor could influence neurotransmitter release and neuronal health.

Study 2: Antimicrobial Efficacy

Another research effort examined the antimicrobial efficacy of quinoxaline derivatives similar to 6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline against various bacterial strains. The findings indicated that certain derivatives exhibited effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6,7-dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline?

- Methodological Answer : Synthesis optimization should focus on controlling regioselectivity during halogenation and coupling steps. For example, using palladium-catalyzed Ullmann coupling under inert atmospheres (e.g., argon) can minimize side reactions. Solvent selection (e.g., DMF or THF) and temperature gradients (80–120°C) are critical for achieving high yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates .

- Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and NMR spectroscopy (e.g., , , and NMR) to verify substitution patterns .

Q. How can researchers resolve discrepancies in spectroscopic data for quinoxaline derivatives during structural characterization?

- Methodological Answer : Cross-validate data using complementary techniques:

- X-ray crystallography for unambiguous bond-length and angle confirmation (e.g., C–Cl bond distances: 1.72–1.78 Å; dihedral angles for substituted phenoxy groups: 15–25°) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas, especially for halogenated and fluorinated derivatives.

- DFT calculations (e.g., B3LYP/6-31G**) to predict NMR chemical shifts and compare with experimental results .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the reactivity of 6,7-dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline in nucleophilic substitution reactions?

- Methodological Answer :

- Perform reaction path searches using quantum chemical software (e.g., Gaussian or ORCA) to identify transition states and activation energies. Focus on the trifluoromethyl group’s electronic effects and steric hindrance from the dichlorophenoxy moiety .

- Use MEP (Molecular Electrostatic Potential) maps to visualize electrophilic/nucleophilic sites. For example, the C-2 position may exhibit higher electrophilicity due to adjacent electron-withdrawing groups .

Q. How should researchers address contradictions in biological activity data for halogenated quinoxalines across different assay systems?

- Methodological Answer :

- Standardize assay conditions : Control variables such as solvent (DMSO concentration ≤1%), cell line viability, and incubation time to minimize variability.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers or systematic biases. For example, discrepancies in IC values may arise from differential membrane permeability in cell-based vs. enzyme-based assays .

- Mechanistic profiling : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to quantify target binding affinity independently of cellular context .

Q. What advanced techniques are suitable for studying the environmental fate of 6,7-dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline in aqueous systems?

- Methodological Answer :

- LC-MS/MS with isotope labeling to track degradation products and hydrolysis pathways under varying pH (e.g., pH 5–9) and UV exposure.

- QSAR (Quantitative Structure-Activity Relationship) modeling to predict biodegradation rates based on substituent electronegativity and lipophilicity .

- Microcosm studies simulating natural water systems to assess bioaccumulation potential in sediment and aquatic organisms .

Methodological Challenges and Solutions

Q. How can researchers mitigate synthetic challenges posed by the steric bulk of the 3,5-dichlorophenoxy group during functionalization?

- Solution :

- Employ microwave-assisted synthesis to enhance reaction kinetics and reduce steric hindrance effects.

- Use bulky directing groups (e.g., 2,2,6,6-tetramethylpiperidine) in metal-catalyzed reactions to enforce regioselectivity .

Q. What strategies improve reproducibility in crystallographic studies of halogenated quinoxalines?

- Solution :

- Optimize crystallization conditions using high-throughput screening (e.g., varying solvent polarity and anti-solvent ratios).

- Validate crystal packing motifs (e.g., π-π stacking vs. halogen bonding) via Hirshfeld surface analysis to ensure structural consistency across batches .

Safety and Handling

Q. What safety protocols are critical when handling 6,7-dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline in laboratory settings?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.